

Technical Guide: 25-Desacetyl Rifampicin-d3

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Compound of Interest

Compound Name: *25-Desacetyl Rifampicin-d3*

Cat. No.: *B14793545*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **25-Desacetyl Rifampicin-d3**, a crucial labeled internal standard for the quantification of 25-Desacetyl Rifampicin, the primary active metabolite of the antibiotic Rifampicin. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its use in bioanalytical methods, and describes the metabolic pathway of its parent compound.

Core Data Presentation

The following tables summarize the key quantitative and identifying information for **25-Desacetyl Rifampicin-d3**.

Table 1: Chemical Identifiers

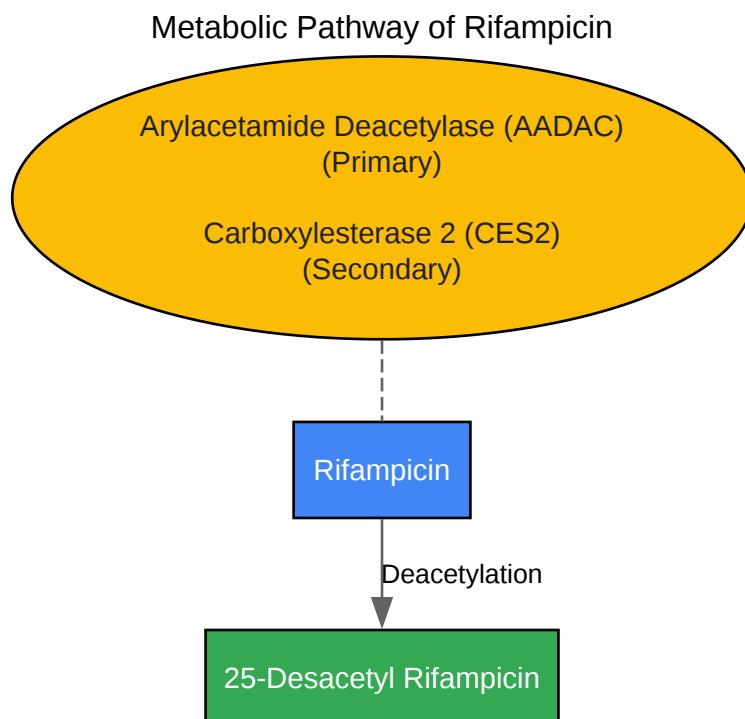
Identifier	Value
Chemical Name	25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin
CAS Number	2714485-01-3
Unlabeled CAS Number	16783-99-6[1][2]
Synonyms	25-Deacetylrifampicin-d3, 25-Desacetylrifampicin-d3, Desacetylrifampicin-d3[1]

Table 2: Physicochemical Properties

Property	Value
Molecular Formula	C ₄₁ H ₅₃ D ₃ N ₄ O ₁₁ [1] [3]
Molecular Weight	783.92 g/mol [1] [3]
Appearance	Reddish-orange to Brown-orange Solid [1]
Purity	>85% to >98% (Varies by supplier)
Solubility	Soluble in Chloroform and Methanol [3]
Storage Conditions	2-8°C, in an amber vial, under an inert atmosphere [1]

Metabolic Pathway of Rifampicin

Rifampicin is primarily metabolized in the liver to its active metabolite, 25-Desacetyl Rifampicin. This biotransformation is a deacetylation reaction catalyzed predominantly by the microsomal serine esterase, arylacetamide deacetylase (AADAC).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Some evidence also suggests the involvement of carboxylesterase 2 (CES2) in this metabolic step.[\[9\]](#) The resulting metabolite retains partial antimicrobial activity.



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Metabolic conversion of Rifampicin.

Experimental Protocols

25-Desacetyl Rifampicin-d3 is an ideal internal standard for the quantification of 25-Desacetyl Rifampicin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methods for the analysis of Rifampicin and its metabolites.[10][11][12][13]

Objective

To quantify the concentration of 25-Desacetyl Rifampicin in human plasma using a validated LC-MS/MS method with **25-Desacetyl Rifampicin-d3** as an internal standard.

Materials and Reagents

- 25-Desacetyl Rifampicin analytical standard
- **25-Desacetyl Rifampicin-d3** (Internal Standard, IS)
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ammonium acetate, LC-MS grade
- Ultrapure water

Sample Preparation: Protein Precipitation

- Thaw plasma samples and standards to room temperature.
- Spike 100 µL of blank plasma with the appropriate concentration of 25-Desacetyl Rifampicin for calibration standards and quality control (QC) samples.
- Add 10 µL of the **25-Desacetyl Rifampicin-d3** internal standard working solution to all samples, calibrators, and QCs.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: 5-95% B
 - 2.5-3.0 min: 95% B
 - 3.1-4.0 min: 5% B (re-equilibration)
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - 25-Desacetyl Rifampicin: To be optimized, e.g., precursor ion $[M+H]^+$ to a specific product ion.
 - **25-Desacetyl Rifampicin-d3 (IS)**: To be optimized, e.g., precursor ion $[M+H]^+$ to a specific product ion (with a +3 Da shift from the unlabeled analyte).

Data Analysis

The concentration of 25-Desacetyl Rifampicin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration

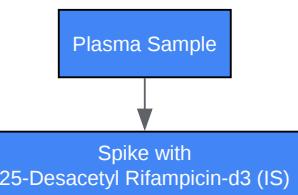
curve constructed from the standards of known concentrations.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioanalytical study utilizing **25-Desacetyl Rifampicin-d3**.

Bioanalytical Workflow for 25-Desacetyl Rifampicin Quantification

Sample Preparation



Centrifugation

Supernatant Evaporation

Reconstitution in Mobile Phase

Analysis

LC-MS/MS Analysis

Data Processing

Peak Integration

Calculate Area Ratio
(Analyte/IS)

Calibration Curve Generation

Quantification of Unknowns

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